1-Cyanocyclopropane-1-sulfonyl chloride

Description

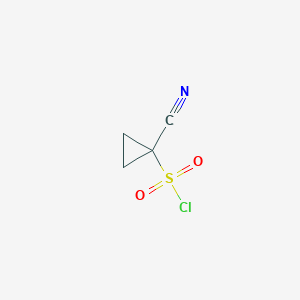

Structure

3D Structure

Properties

IUPAC Name |

1-cyanocyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO2S/c5-9(7,8)4(3-6)1-2-4/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZPGLGKJDSUML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Unique Moiety: 1 Cyanocyclopropane 1 Sulfonyl Chloride

Unique Structural Features and Research Interest

1-Cyanocyclopropane-1-sulfonyl chloride is a fascinating molecule that combines the high ring strain of a cyclopropane (B1198618) ring with the strong electron-withdrawing properties of both a nitrile (-CN) and a sulfonyl chloride (-SO₂Cl) group. These two functional groups are situated geminally (on the same carbon atom), leading to a highly polarized and reactive molecule.

The research interest in this compound stems from its potential as a multifunctional building block. The presence of two distinct reactive sites, the sulfonyl chloride and the activated cyclopropane ring, suggests that it could participate in a variety of selective chemical transformations.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₄H₄ClNO₂S |

| Molecular Weight | 165.60 g/mol |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | Not available (predicted to be high due to polarity) |

| Density | > 1.3 g/cm³ (predicted) |

| Solubility | Soluble in polar organic solvents (e.g., CH₂Cl₂, THF, Acetone) |

Note: The data in this table are predicted based on the chemical structure and data from analogous compounds, as experimental data for this specific compound is not widely available.

Overview of Current Research Trajectories

While specific research on this compound is not extensively documented in publicly available literature, its potential can be inferred from studies on related compounds. Current research trajectories in this area are likely to focus on several key aspects:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound is a primary objective.

Exploration of Reactivity: Investigating the selective reactivity of the sulfonyl chloride group versus the cyclopropane ring under various reaction conditions.

Application in Synthesis: Utilizing this compound as a key intermediate for the synthesis of novel, functionally dense molecules, particularly those with potential biological activity.

Reactivity and Mechanistic Investigations of 1 Cyanocyclopropane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride functional group is a highly versatile electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the cornerstone of many synthetic applications, allowing for the facile introduction of the 1-cyanocyclopropanesulfonyl moiety onto various molecular scaffolds.

Synthesis of Sulfonate Esters via Alcoholysis

Analogous to amination, 1-cyanocyclopropane-1-sulfonyl chloride is expected to react with alcohols (alcoholysis) to form sulfonate esters. This reaction is a standard method for converting alcohols into excellent leaving groups for subsequent nucleophilic substitution or elimination reactions. youtube.com The transformation is typically carried out in the presence of a non-nucleophilic base, most commonly pyridine, which serves both as a catalyst and to sequester the HCl produced. youtube.com

The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfonyl chloride's sulfur atom. youtube.com This process generally proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. youtube.com However, research on α-cyano-sulfonyl chlorides has indicated that the resulting sulfonate esters can be unstable and difficult to isolate in some cases. rsc.org The steric hindrance of the alcohol can also play a role; for instance, tosyl chloride shows selectivity for less sterically hindered alcohols. youtube.com

Table 2: Representative Conditions for Sulfonate Ester Formation (Note: This table provides general examples of sulfonate ester synthesis from various sulfonyl chlorides. Specific data for this compound is not available in the provided sources, but these examples illustrate the general methodology.)

| Sulfonyl Chloride | Alcohol | Base/Solvent | Product | Yield | Ref |

| p-Toluenesulfonyl chloride | 1-Butanol | Pyridine | Butyl p-toluenesulfonate | Good | libretexts.org |

| Mesyl chloride | General Alcohols | Pyridine | Alkyl Mesylate | N/A | youtube.com |

| Triflyl chloride | General Alcohols | Pyridine | Alkyl Triflate | N/A | youtube.com |

| Various | Various Alcohols | Electrochemical / NaHSO₃ | Various Sulfonate Esters | Good to Excellent | nih.gov |

Reactions with Diverse Nucleophiles (e.g., in click chemistry, cross-coupling)

The sulfonyl chloride moiety is a precursor to other functional groups that can participate in a wide range of transformations. A notable example is its conversion to a sulfonyl azide (B81097), a key component in "click chemistry." nih.gov The reaction of a sulfonyl chloride with an azide source, such as sodium azide, produces the corresponding sulfonyl azide. organic-chemistry.org

These sulfonyl azides are valuable reagents that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes. elsevierpure.com This [3+2] cycloaddition reaction yields 1-sulfonyl-1,2,3-triazoles, a class of heterocycles with significant applications. elsevierpure.comnih.gov Therefore, this compound can serve as a precursor to 1-cyanocyclopropane-1-sulfonyl azide, which would then be a building block for constructing complex triazoles via click chemistry.

While palladium-catalyzed cross-coupling reactions typically utilize aryl halides or triflates, wikipedia.org the sulfonyl chloride group can be a challenging substrate. However, the broader field of cross-coupling encompasses the formation of carbon-heteroatom bonds, and methods for the synthesis of N-arylsulfonamides via Pd-catalyzed coupling have been developed as alternatives to traditional methods. nih.gov Another reaction involves the palladium-catalyzed coupling of aryl chlorides with sodium cyanate, showcasing the use of diverse nucleophiles in such transformations. nih.gov

Transformations of the Cyano Group

The cyano group on the cyclopropane (B1198618) ring also offers a rich field of chemical reactivity, distinct from that of the sulfonyl chloride.

Reduction to Amines

The cyano group can be readily reduced to a primary amine (aminomethyl group). This transformation is a valuable synthetic tool for introducing a basic nitrogen-containing functional group. Several methods are available for the reduction of nitriles. google.com

Catalytic hydrogenation is a common approach, often employing catalysts like Raney nickel under a hydrogen atmosphere. google.comresearchgate.net The addition of a base such as ammonia (B1221849) or triethylamine (B128534) can be crucial for the reaction to proceed to completion. researchgate.net Another set of reagents for nitrile reduction includes metal hydrides like lithium aluminum hydride (LiAlH₄). google.com A significant challenge in the reduction of a molecule like this compound is achieving chemoselectivity. The reducing agent must selectively target the cyano group without affecting the sulfonyl chloride or the cyclopropane ring. Specific protocols have been developed for the selective reduction of nitrile-containing sulfones to the corresponding amines, demonstrating that such selective transformations are feasible. google.com

Participation in Cycloaddition and Annulation Reactions (e.g., [3+2] cycloaddition)

The presence of two strong electron-withdrawing groups (cyano and sulfonyl chloride) on the cyclopropane ring activates it for unique cycloaddition and annulation reactions. Such "donor-acceptor" (D-A) cyclopropanes can act as three-carbon synthons in formal cycloaddition reactions where the ring opens. researchgate.netfrontiersin.org

These cyclopropanes are known to participate in formal [3+2] cycloadditions with various 2π partners (dipolarophiles), such as alkenes, alkynes, and heteroatom-containing systems. researchgate.netnih.gov The reaction is often initiated by a Lewis acid, which facilitates the opening of the cyclopropane ring to form a zwitterionic or diradical intermediate. This intermediate is then trapped by the 2π component to form a five-membered ring. researchgate.netnih.gov A wide range of five-membered carbocycles and heterocycles can be constructed using this methodology. researchgate.netnih.gov For instance, reactions of D-A cyclopropanes with enamides have been shown to produce spirocyclopentane derivatives with high diastereoselectivity. frontiersin.org This reactivity makes this compound a potentially valuable substrate for synthesizing complex cyclic systems. colab.ws

Intramolecular Reactivity and Rearrangements

While specific literature on the intramolecular reactions of this compound is scarce, the inherent reactivity of highly functionalized cyclopropanes suggests several potential pathways. The presence of the sulfonyl chloride group, a potent electrophile and a good leaving group precursor, alongside the nucleophilic character that can be generated at the carbon bearing the cyano group, sets the stage for a range of intramolecular transformations.

Intramolecular cyclization reactions are a plausible outcome, particularly when a nucleophilic moiety is tethered to the cyclopropane ring. For instance, if the molecule were functionalized with a pendant alcohol, amine, or thiol, an intramolecular nucleophilic attack on the sulfonyl chloride group could lead to the formation of cyclic sulfonates (sultones), sulfonamides, or sulfenates, respectively.

Furthermore, under basic conditions, deprotonation of a suitably positioned carbon atom could initiate an intramolecular cyclization cascade. The resulting carbanion could, in principle, attack the electrophilic sulfonyl chloride or induce a ring-opening of the cyclopropane, leading to rearranged products. The specific outcome would be highly dependent on the reaction conditions and the substitution pattern of the molecule.

Rearrangements involving the cyclopropane ring are also a distinct possibility. Given the high degree of strain, reactions that lead to ring-opening are often thermodynamically favorable. beilstein-journals.orgnih.govresearchgate.net For example, under thermal or photochemical conditions, or in the presence of transition metal catalysts, the cyclopropane ring could undergo cleavage. The presence of the cyano and sulfonyl chloride groups would be expected to influence the regioselectivity of such a ring-opening. In the context of radical reactions, an initial radical formation could trigger a ring-opening to a more stable, delocalized radical, which could then participate in further intramolecular reactions. nih.govresearchgate.net

Influence of Cyclopropane Ring Strain and Substituent Effects on Reaction Pathways

The reactivity of cyclopropane derivatives is fundamentally governed by the interplay between ring strain and the electronic nature of their substituents. The high ring strain of approximately 27.5 kcal/mol not only makes ring-opening reactions thermodynamically favorable but also imparts significant p-character to the C-C bonds of the ring, allowing them to interact with adjacent functional groups. harvard.edu

In this compound, the two electron-withdrawing groups, the cyano (-CN) and the sulfonyl chloride (-SO₂Cl), have a profound impact on the reactivity of the cyclopropane ring. These groups activate the ring for nucleophilic attack by polarizing the C-C bonds and stabilizing the resulting anionic intermediates. This activation is a key factor in ring-opening reactions, where a nucleophile attacks one of the cyclopropyl (B3062369) carbons, leading to the cleavage of a distal C-C bond.

The following table summarizes the general effects of substituents on the reactivity of the cyclopropane ring:

| Substituent Type | Effect on Ring Strain | Influence on Reactivity | Probable Reaction Pathways |

| Electron-donating | May slightly increase | Can stabilize adjacent carbocations, facilitating electrophilic attack. | Electrophilic addition, rearrangement via cationic intermediates. |

| Electron-withdrawing | Can be stabilized by the p-character of the ring bonds | Activates the ring for nucleophilic attack and ring-opening. Stabilizes anionic intermediates. | Nucleophilic addition-ring opening, Michael-initiated ring closure. |

The cyano and sulfonyl chloride groups in the target molecule act synergistically to enhance its electrophilicity. This makes the cyclopropane ring susceptible to attack by a wide range of nucleophiles, leading to ring-opened products. The relief of ring strain provides a significant thermodynamic driving force for these reactions.

Stereochemical Control and Regioselectivity in Reactions of this compound

Stereochemical Control: In reactions where the cyclopropane ring remains intact, such as nucleophilic substitution at the sulfonyl chloride group, the stereochemistry at the quaternary carbon center is typically retained. However, in reactions involving ring-opening, the stereochemistry of the newly formed acyclic centers is determined by the reaction mechanism. For instance, a concerted Sₙ2-like ring-opening by a nucleophile would proceed with inversion of configuration at the site of attack. In contrast, reactions proceeding through planar intermediates, such as carbocations or radicals, may lead to a mixture of stereoisomers. The development of stereoselective methods for the synthesis of functionalized cyclopropanes is an active area of research, often employing chiral catalysts or auxiliaries. rochester.edu

Regioselectivity: The regioselectivity of ring-opening reactions is largely dictated by the electronic and steric effects of the substituents. In this compound, the two electron-withdrawing groups are located on the same carbon atom (C1). Nucleophilic attack is most likely to occur at one of the other two carbons of the cyclopropane ring (C2 or C3). The choice between these two positions would be influenced by any other substituents on the ring. In the absence of other substituents, attack at either C2 or C3 would be electronically equivalent. However, steric hindrance could play a significant role in directing the nucleophile to the less hindered position.

The following table outlines the expected regiochemical and stereochemical outcomes for different reaction types:

| Reaction Type | Expected Regioselectivity | Expected Stereochemical Outcome |

| Nucleophilic substitution at sulfur | Attack at the sulfonyl chloride group | Retention of configuration at the cyclopropane ring. |

| Nucleophilic ring-opening | Attack at C2 or C3 of the cyclopropane ring | Inversion of configuration at the point of attack (for Sₙ2-like mechanisms). |

| Radical-mediated ring-opening | Initial radical formation can vary depending on the initiator. | Potential for loss of stereochemical information through planar radical intermediates. |

Detailed Mechanistic Pathways (e.g., SₙAr mechanism, carbanion-induced annulation)

While a direct SₙAr (Nucleophilic Aromatic Substitution) mechanism is not applicable to this compound due to the absence of an aromatic ring, analogous nucleophilic substitution reactions at the sulfonyl sulfur are highly probable. These reactions are expected to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism or an addition-elimination pathway, depending on the nucleophile and reaction conditions. researchgate.netmdpi.comnih.gov In an Sₙ2-type mechanism, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state and displacement of the chloride ion in a single concerted step.

Carbanion-induced annulation represents a plausible mechanistic pathway for the formation of cyclic structures from this compound, particularly in the presence of a base. This mechanism would likely involve the following steps:

Carbanion Formation: A base abstracts a proton from a suitable position, leading to the formation of a carbanion. The presence of the electron-withdrawing cyano group can facilitate the formation of a carbanion on an adjacent carbon if the molecule is appropriately substituted.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as an internal nucleophile, attacking the electrophilic sulfonyl chloride group.

Ring Closure and Chloride Elimination: This attack leads to the formation of a new ring and the elimination of the chloride ion, resulting in an annulated product.

Another important mechanistic consideration is the Michael-initiated ring closure , which is a powerful method for the synthesis of substituted cyclopropanes. rsc.org While this is more relevant to the synthesis of the title compound rather than its subsequent reactions, the reverse process, a retro-Michael reaction, could be a potential decomposition pathway under certain conditions.

Development of Complex Organic Molecules

The inherent reactivity of the sulfonyl chloride group, combined with the stereochemical rigidity of the cyclopropane ring, makes this compound a valuable precursor for molecules with potential biological activity.

While the broader class of sulfonyl chlorides is integral to the synthesis of sulfonamides—a key functional group in many pharmaceutical and agrochemical products—specific, documented examples detailing the direct use of this compound for the synthesis of commercial pharmaceutical or agrochemical precursors are not extensively reported in publicly available literature. The general utility of cyclopropane-containing structures in medicinal chemistry suggests its potential in this area. researchgate.netmdpi.com

The synthesis of novel compounds with potential therapeutic value is a cornerstone of medicinal chemistry. Cyclopropane rings are found in a variety of natural products and drug candidates, valued for their unique conformational properties. researchgate.net Sulfonopeptides, for instance, are analogues of natural peptides where an amide bond is replaced by a sulfonamide linkage. These compounds can act as enzyme inhibitors due to the tetrahedral geometry of the sulfur center, which can mimic the transition states of peptide hydrolysis. nih.gov The coupling of sulfonyl chlorides with amino acids or peptide esters is a primary method for creating these sulfonopeptides. nih.gov

Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to drug discovery and materials science. This compound provides a pathway to unique heterocyclic systems, particularly those incorporating a spirocyclic cyclopropane motif.

Currently, there is no specific information available in the scientific literature detailing the application of this compound in the formation of cyanoindolizine skeletons.

The synthesis of pyrazole (B372694) derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or other suitable precursors. nih.govrsc.org A review of existing literature does not indicate that this compound is a common or documented starting material for the synthesis of pyrazole rings.

A significant application of precursors related to this compound is in the synthesis of spirocyclic sultams. Sultams are cyclic sulfonamides that are considered valuable, sp³-rich building blocks in drug discovery, offering novel three-dimensional frameworks. nih.govresearchgate.net

A key strategy involves the intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides, which are typically prepared from the corresponding sulfonyl chlorides. nih.govresearchgate.net This process transforms a linear precursor into a complex spirocyclic system in a single pot. The method relies on the reduction of the nitrile (cyano) group to a primary amine, which then undergoes intramolecular cyclization by attacking the sulfonyl fluoride (B91410) group. nih.gov

The general transformation can be summarized as follows:

Step 1: Preparation of the Precursor. A cyanoalkylsulfonyl chloride is synthesized and often converted to the more stable sulfonyl fluoride.

Step 2: Reductive Cyclization. The cyanoalkylsulfonyl fluoride is treated with a reducing agent, such as sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst. This reduces the cyano group to an amine.

Step 3: Intramolecular Sulfonylation. The newly formed amino group attacks the electrophilic sulfur of the sulfonyl fluoride, displacing the fluoride ion and forming the cyclic sultam ring. nih.gov

This methodology has been successfully applied to produce both four-membered (β-sultams) and five-membered (γ-sultams) spirocyclic rings on a significant scale. nih.gov The efficiency of the cyclization is noteworthy, with reported yields often exceeding 60%. nih.gov

Table 1: Synthesis of Spirocyclic Sultams from Cyanoalkylsulfonyl Precursors

| Precursor Type | Ring System Formed | Typical Conditions | Yield Range | Reference |

|---|---|---|---|---|

| α-Cyano-substituted sulfonyl fluoride | β-Sultam | NaBH₄, NiCl₂·6H₂O, MeOH | 48–53% | nih.gov |

The resulting spirocyclic sultams are advanced building blocks that can be used to explore new chemical space in the development of lead compounds for drug discovery projects. nih.gov

Role in Cross-Coupling and Functionalization Reactions

The sulfonyl chloride group is a powerful electrophile, enabling a variety of transformations. Its reactivity can be harnessed in several important classes of reactions for the synthesis of complex organic molecules.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While direct palladium-catalyzed coupling of alkyl sulfonyl chlorides is less common than that of their aryl counterparts, the related cyclopropyl sulfonyl chlorides can potentially participate in such reactions. For instance, palladium catalysts have been employed in the cross-coupling of tricyclopropylbismuth (B1255716) with aryl halides and triflates, demonstrating the utility of cyclopropyl groups in these transformations. organic-chemistry.org

Aryl sulfonyl chlorides have been successfully used as coupling partners in various palladium-catalyzed reactions, including Suzuki-Miyaura, Stille, and Hiyama couplings. These reactions typically proceed via the desulfonylative coupling pathway, where the sulfonyl chloride group is replaced by the incoming nucleophile. Given the reactivity of the sulfonyl chloride moiety, it is plausible that this compound could undergo similar transformations, providing a route to novel cyanocyclopropane-containing compounds.

General Scheme for Palladium-Catalyzed Cross-Coupling of Sulfonyl Chlorides

Where R = organic moiety, Nu = nucleophile, M = metal (e.g., B, Sn, Si)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for the synthesis of 1,2,3-triazoles. The direct participation of sulfonyl chlorides in CuAAC is not typical; however, they are readily converted to sulfonyl azides, which are excellent substrates for this reaction. elsevierpure.com The synthesis of a sulfonyl azide from a sulfonyl chloride is a standard transformation, often proceeding in high yield upon treatment with sodium azide.

Therefore, this compound could serve as a precursor to 1-cyanocyclopropane-1-sulfonyl azide, which could then be utilized in CuAAC reactions with a wide range of terminal alkynes to generate novel triazole-containing cyclopropane derivatives. These products could have applications in medicinal chemistry, as the triazole ring is a common pharmacophore. The reaction is known for its high functional group tolerance and mild reaction conditions. elsevierpure.comnih.gov

Potential Two-Step Synthesis of Cyclopropyl-Triazoles via CuAAC

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves the modification of complex molecules at a late stage of the synthesis. chimia.chmpg.dempg.de While the primary use of this compound would be as a building block itself, the sulfonyl chloride moiety is a key functional group for diversification. It can react with a wide array of nucleophiles to introduce new functionalities.

Recent advances have also demonstrated the reverse transformation, where primary sulfonamides can be converted to sulfonyl chlorides under mild conditions, allowing for the late-stage diversification of molecules containing a sulfonamide group. nih.govnih.gov This highlights the synthetic utility of the sulfonyl chloride as a reactive intermediate. In the context of this compound, it can be used to introduce the cyanocyclopropane-sulfonyl group into various molecules, or a sulfonamide derived from it could be a point of further diversification.

| Nucleophile | Resulting Functional Group |

| Amines | Sulfonamides |

| Alcohols/Phenols | Sulfonate Esters |

| Thiols | Thiosulfonates |

| Grignard Reagents | Sulfones |

| Fluoride ions | Sulfonyl fluorides |

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to synthesize a large number of compounds in a single process, creating a "library" of molecules for screening in drug discovery and materials science. Sulfonyl chlorides are valuable reagents in combinatorial chemistry due to their reactivity with a wide range of nucleophiles, allowing for the rapid generation of diverse sulfonamide and sulfonate ester libraries. nih.govnih.gov

This compound, with its unique cyclopropyl and cyano functionalities, could be a valuable building block for creating libraries of novel compounds. By reacting it with a diverse set of amines or alcohols, a library of cyanocyclopropane-containing sulfonamides or sulfonate esters could be generated, each with potentially unique biological activities.

Example of Library Synthesis using a Sulfonyl Chloride

| Scaffold | Reagent 1 (Amine) | Reagent 2 (Amine) | ... | Reagent n (Amine) |

|---|

Utilization in Solid-Supported Synthesis and Reagent Development

Solid-supported synthesis is a powerful technique that simplifies purification and allows for the automation of multi-step syntheses. Reagents and substrates are attached to a solid support (e.g., a polymer resin), and reactions are carried out in solution. After the reaction, the solid support can be easily filtered and washed to remove excess reagents and byproducts.

Sulfonyl chlorides can be effectively used in solid-phase synthesis. nih.govnih.gov For example, an amine-functionalized resin can be reacted with this compound to attach the cyanocyclopropane-sulfonyl group to the solid support. This immobilized scaffold can then be further elaborated. Alternatively, a molecule attached to a solid support can be reacted with this compound in solution. This approach is particularly useful for the synthesis of libraries of compounds, as described in the previous section.

The development of polymer-bound sulfonylating reagents has also been an area of interest, allowing for easier workup and purification in sulfonylation reactions.

Conclusion

Precursor Synthesis and Cyclopropane Ring Formation

The construction of the 1-cyanocyclopropane scaffold is a critical step in the synthesis of the target molecule. Various methods have been developed for the formation of cyclopropane rings, with transition metal catalysis and electrocatalytic approaches being at the forefront of modern synthetic techniques.

Cyclopropanation Strategies Utilizing Transition Metal Catalysis (e.g., [2+1] Cycloadditions with Diazo Compounds)

Transition metal-catalyzed [2+1] cycloaddition reactions of alkenes with diazo compounds are a powerful tool for the synthesis of cyclopropanes. wikipedia.org In the context of preparing 1-cyanocyclopropane derivatives, the reaction of an electron-deficient alkene, such as acrylonitrile, with a diazo compound bearing a cyano group is a plausible approach. Rhodium(II) carboxylates are particularly effective catalysts for these transformations, promoting the formation of a metal carbene intermediate that then reacts with the alkene. rochester.edu

The use of α-cyano diazoacetamides in rhodium-catalyzed cyclopropanations has been shown to produce nitrile-substituted cyclopropanes with high stereoselectivity. rochester.edu Similarly, myoglobin-mediated carbene transfer reactions using diazoacetonitrile have been developed for the asymmetric synthesis of cyano-substituted cyclopropanes. rochester.edu These biocatalytic methods offer excellent diastereo- and enantioselectivity, providing a green and efficient alternative to traditional chemical catalysis. rochester.edu

| Catalyst | Diazo Compound | Alkene | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Rh₂(OAc)₄ | Ethyl 2-cyano-2-diazoacetate | Styrene | Ethyl 1-cyano-2-phenylcyclopropane-1-carboxylate | - | - | rochester.edu |

| Engineered Myoglobin | Diazoacetonitrile | Styrene | (trans)-(1S,2S)-2-phenylcyclopropane-1-carbonitrile | >99:1 | >99% | rochester.edu |

Electrocatalytic Approaches for Cyanocyclopropane Derivatives

Electrosynthesis has emerged as a sustainable and powerful tool in modern organic chemistry. acs.org Electrocatalytic methods can be employed for the synthesis of cyanocyclopropane derivatives, often under mild conditions and without the need for chemical oxidants or reductants. One such approach involves the electrochemical generation of a halogenated intermediate from a suitable precursor, which then undergoes an intramolecular cyclization to form the cyclopropane ring.

For instance, the electrolysis of a solution containing an appropriate acyclic nitrile precursor in the presence of a mediator can facilitate the formation of the cyclopropane ring. While direct electrochemical synthesis of this compound has not been extensively reported, the principles of electrocatalytic cyclopropanation offer a promising avenue for future research.

Strategies for Introducing Cyanide Functionality onto Cyclopropane Scaffolds

The introduction of a cyanide group onto a pre-formed cyclopropane ring is another viable strategy. This can be particularly useful if the cyclopropane precursor is more readily accessible. The conversion of a cyclopropyl (B3062369) halide or a cyclopropanol (B106826) derivative to the corresponding nitrile can be achieved through nucleophilic substitution with a cyanide salt.

For example, the reaction of a 1-substituted cyclopropyl bromide with sodium cyanide in a polar aprotic solvent like DMSO can yield the desired cyanocyclopropane. The challenge in applying this to the synthesis of this compound lies in the need for a cyclopropane precursor with a suitable leaving group at the 1-position, alongside the other necessary functionalities or their precursors.

Sulfonylation Reactions for the Formation of this compound

The final key transformation in the synthesis of the target molecule is the introduction of the sulfonyl chloride group. This can be achieved through direct sulfonylation of a suitable precursor or via an oxidative chlorination route starting from a thiol or disulfide.

Optimization of Sulfonylation Conditions (e.g., use of methanesulfonyl chloride, anhydrous solvents, and specific bases)

The direct conversion of a 1-cyanocyclopropane precursor to the corresponding sulfonyl chloride can be a challenging step. The reaction typically involves the treatment of a carbanion, generated from the deprotonation of 1-cyanocyclopropane, with sulfuryl chloride or a related sulfonylating agent. The choice of base and solvent is crucial for the success of this reaction, as is the control of the reaction temperature to avoid side reactions.

The use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures is often necessary to generate the required carbanion. Subsequent quenching of this carbanion with sulfuryl chloride would, in principle, yield the desired this compound. However, the stability of the starting material and the product under these conditions is a significant concern.

A related approach involves the sulfonylation of a pre-formed organometallic cyclopropane derivative. For example, a cyclopropyl Grignard reagent could potentially react with sulfuryl chloride, although the presence of the cyano group would complicate this approach due to its reactivity with organometallic reagents.

Oxidative Chlorination Routes from Thiols and Disulfides

A more robust and widely applicable method for the synthesis of sulfonyl chlorides is the oxidative chlorination of the corresponding thiols or disulfides. rsc.orgnih.gov This approach avoids the need for highly reactive carbanionic intermediates. The key precursor for this route would be 1-cyanocyclopropane-1-thiol or bis(1-cyanocyclopropyl) disulfide.

The synthesis of these sulfur-containing precursors would likely involve the reaction of a suitable 1-halocyclopropane-1-carbonitrile with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or sodium disulfide. Once the thiol or disulfide is obtained, it can be converted to the sulfonyl chloride using a variety of oxidizing and chlorinating agents. A common and effective reagent for this transformation is chlorine gas in the presence of water or a dilute acid. Alternatively, reagents such as N-chlorosuccinimide (NCS) in the presence of a chloride source can be used under milder conditions. rsc.org

| Substrate | Oxidizing/Chlorinating Agent | Solvent | Product | Yield | Reference |

| 5-methyl-1,3,4-thiadiazole-2-thiol | NaOCl / HCl | CH₂Cl₂ | 5-methyl-1,3,4-thiadiazole-2-sulfonyl chloride | 86% | rsc.org |

| Various Thiols | H₂O₂ / TMSCl | CH₂Cl₂ | Corresponding Sulfonyl Chlorides | High | magtech.com.cn |

The optimization of these conditions for the specific case of 1-cyanocyclopropane-1-thiol or its disulfide would involve careful control of stoichiometry, temperature, and reaction time to maximize the yield of the desired sulfonyl chloride while minimizing the formation of byproducts.

Conversion from Sulfonamides and Sulfonyl Hydrazides

The transformation of sulfonamides and sulfonyl hydrazides into sulfonyl chlorides represents a key step in the synthesis of various sulfur-containing compounds. While direct literature on the synthesis of this compound from its corresponding sulfonamide or sulfonyl hydrazide is not prevalent, established general methods for these conversions can be considered as viable pathways.

The conversion of a precursor, 1-cyanocyclopropane-1-sulfonamide, would likely involve a diazotization reaction followed by a Sandmeyer-type reaction. This classical approach, however, can sometimes be harsh and may not be suitable for sensitive substrates like substituted cyclopropanes.

A more contemporary and milder approach involves the conversion of sulfonyl hydrazides. Research has demonstrated that sulfonyl hydrazides can be efficiently converted into the corresponding sulfonyl chlorides under mild conditions using N-chlorosuccinimide (NCS) as the chlorinating agent. This reaction typically proceeds in an aprotic solvent like acetonitrile (B52724) at room temperature. The proposed pathway for the synthesis of this compound from its sulfonyl hydrazide precursor would follow this established protocol.

Table 1: General Conditions for Conversion of Sulfonyl Hydrazides to Sulfonyl Chlorides

| Reagent | Solvent | Temperature | Typical Yield |

| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temperature | High |

This method is noted for its high selectivity and clean reaction profile, often providing the desired sulfonyl chloride in excellent yields with simple purification.

Stereoselective Synthesis of this compound (e.g., (1R,2R) stereoisomers)

Achieving stereocontrol in the synthesis of polysubstituted cyclopropanes is a formidable challenge in organic synthesis. For a molecule like this compound, where the cyclopropane ring can bear additional substituents, the development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers.

Diastereoselectivity in cyclopropanation reactions is often governed by steric and electronic interactions between the reactants. One common strategy involves the use of a chiral auxiliary attached to one of the reactants, which directs the approach of the other reactant to a specific face of the molecule.

For the synthesis of a substituted this compound, a potential diastereoselective approach could involve the reaction of a substituted alkene with a carbene or carbenoid bearing the cyano and sulfonyl functionalities. The stereochemical outcome of such a reaction would be influenced by the nature of the substituents on the alkene and the catalyst used for the carbene transfer.

Another established method for diastereoselective cyclopropanation is the Michael-initiated ring closure (MIRC) reaction. In the context of the target molecule, this could involve the conjugate addition of a nucleophile to an activated alkene, such as an α-cyano-α-sulfonyl alkene, followed by an intramolecular cyclization. The diastereoselectivity of this process would be dependent on the stereochemistry of the initial Michael addition.

Table 2: General Diastereoselective Cyclopropanation Strategies

| Method | Key Features |

| Chiral Auxiliary Control | Use of a removable chiral group to direct the reaction. |

| Substrate Control | Inherent stereochemistry of the substrate dictates the outcome. |

| Michael-Initiated Ring Closure | Formation of two new stereocenters in a controlled manner. |

Enantioselective catalysis offers a powerful tool for the synthesis of chiral cyclopropanes without the need for stoichiometric chiral auxiliaries. This is typically achieved using a chiral catalyst, often a transition metal complex with a chiral ligand, to mediate the cyclopropanation reaction.

In the context of forming the 1-cyanocyclopropane core, a well-established method is the catalytic cyclopropanation of an alkene with a diazo compound. For instance, the reaction of a substituted alkene with a diazo compound containing either the cyano or the sulfonyl group, catalyzed by a chiral rhodium or copper complex, could potentially afford the desired cyclopropane in high enantiomeric excess. The choice of the metal and the ligand is critical for achieving high levels of stereocontrol.

Another promising approach involves the use of organocatalysis. Chiral organocatalysts, such as cinchona alkaloid derivatives or chiral phosphoric acids, have been successfully employed in the enantioselective cyclopropanation of various substrates. A possible route could involve the reaction of an alkene with a reagent that can generate a "cyano-sulfonyl-carbene" equivalent under the influence of a chiral organocatalyst.

Recent advancements have also explored biocatalysis for enantioselective cyclopropanation. Engineered enzymes, such as variants of cytochrome P450, have demonstrated the ability to catalyze cyclopropanation reactions with high enantioselectivity. nih.gov The application of such biocatalysts to the synthesis of this compound could offer a green and highly efficient alternative to traditional chemical methods.

Table 3: Key Enantioselective Cyclopropanation Catalysts

| Catalyst Type | Metal/Core | Typical Ligands/Motif |

| Transition Metal Complexes | Rhodium, Copper | Chiral bis(oxazoline), Salen, Porphyrin |

| Organocatalysts | - | Cinchona alkaloids, Proline derivatives, Chiral phosphoric acids |

| Biocatalysts | - | Engineered Cytochrome P450 enzymes, Myoglobin-based catalysts nih.gov |

While the direct stereoselective synthesis of this compound remains a specialized and challenging endeavor, the application and adaptation of these advanced diastereoselective and enantioselective methodologies provide a clear roadmap for future research in this area.

Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy would be employed to identify the number of distinct proton environments, their chemical shifts, and their coupling interactions within the 1-Cyanocyclopropane-1-sulfonyl chloride molecule. The cyclopropane (B1198618) ring protons are expected to exhibit complex splitting patterns due to geminal and cis/trans couplings.

Hypothetical ¹H NMR Data for this compound: This table is a hypothetical representation based on known chemical shifts for similar structural motifs and is not based on experimental data for the target compound.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. The spectrum for this compound would be expected to show distinct signals for the nitrile carbon, the quaternary cyclopropane carbon attached to the sulfonyl chloride and cyano groups, and the two equivalent cyclopropane methylene (B1212753) carbons.

Hypothetical ¹³C NMR Data for this compound: This table is a hypothetical representation based on known chemical shifts for similar functional groups and is not based on experimental data for the target compound.

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~115 - 120 | -C≡N |

| ~40 - 50 | C-(SO₂Cl)(CN) |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to confirm the connectivity of the cyclopropane ring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for confirming the attachment of the sulfonyl chloride and cyano groups to the quaternary carbon of the cyclopropane ring by showing correlations from the cyclopropane protons to this carbon and to the nitrile carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule, NOESY can provide information about the spatial proximity of atoms.

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula, providing strong evidence for the compound's identity.

Hypothetical HRMS Data for this compound: This table is a hypothetical representation and is not based on experimental data for the target compound.

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 164.9835 |

Fragmentation Pattern Analysis for Structural Confirmation

In addition to determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure of the compound. For this compound, characteristic fragmentation would likely involve the loss of the sulfonyl chloride group, the cyano group, or cleavage of the cyclopropane ring. Analysis of the isotopic pattern of chlorine-containing fragments (with the characteristic ~3:1 ratio for ³⁵Cl and ³⁷Cl) would further corroborate the presence of a chlorine atom.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., SO₂Cl and C≡N stretches)

Infrared (IR) spectroscopy is an essential analytical technique for the characterization of "this compound" as it allows for the direct identification of its principal functional groups: the sulfonyl chloride (-SO₂Cl) and the nitrile (-C≡N). The absorption of infrared radiation at specific frequencies corresponds to the vibrational excitation of molecular bonds, providing a unique spectral fingerprint.

The sulfonyl chloride group gives rise to two strong and characteristic stretching vibrations corresponding to the symmetric and asymmetric stretching of the S=O bonds. Generally, these are observed in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively. acdlabs.com The presence of strong absorption bands within these ranges would be a key indicator of the -SO₂Cl moiety in the molecule.

The nitrile functional group is characterized by a sharp and intense absorption band due to the stretching of the carbon-nitrogen triple bond (C≡N). scribd.comspectroscopyonline.com For saturated aliphatic nitriles, this peak typically appears in the 2260-2240 cm⁻¹ region. spectroscopyonline.com This region of the IR spectrum has few other interfering absorptions, making the nitrile stretch a highly diagnostic peak. libretexts.orgopenstax.org The intensity of this peak is attributed to the large change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com

While specific experimental data for "this compound" is not publicly available, the expected characteristic IR absorption frequencies are summarized in the table below based on established ranges for these functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1410 - 1370 | Strong |

| Symmetric S=O Stretch | 1204 - 1166 | Strong | |

| Nitrile (-C≡N) | C≡N Stretch | 2260 - 2240 | Sharp, Strong |

This table presents expected values based on typical ranges for the specified functional groups.

X-ray Crystallography of this compound Derivatives for Definitive Structural Characterization

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. d-nb.info This technique would provide unambiguous proof of the structure of "this compound" or its derivatives, should a suitable single crystal be obtained. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the calculation of electron density maps, from which the exact positions of atoms can be determined.

While no specific X-ray crystallographic data for "this compound" or its derivatives are currently available in the public domain, the application of this technique would yield invaluable structural parameters. These would include:

Bond Lengths: The precise distances between the atoms, such as the C-S, S-Cl, S=O, C-C, and C-C≡N bond lengths, would be determined.

Bond Angles: The angles between adjacent bonds, defining the geometry around each atom, including the tetrahedral arrangement around the sulfur atom and the geometry of the cyclopropane ring, would be accurately measured.

Torsional Angles: These would describe the conformation of the molecule, particularly the orientation of the sulfonyl chloride and nitrile groups relative to the cyclopropane ring.

Intermolecular Interactions: In the solid state, X-ray crystallography would reveal how individual molecules of a derivative pack together in the crystal lattice, highlighting any significant intermolecular forces such as dipole-dipole interactions or van der Waals forces. nih.govnih.gov

The structural data obtained from X-ray crystallography is crucial for a complete understanding of the molecule's steric and electronic properties, which in turn influence its reactivity and potential applications.

Computational and Theoretical Chemistry Studies

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of 1-cyanocyclopropane-1-sulfonyl chloride is characterized by the interplay of the strained cyclopropane (B1198618) ring, the strongly electron-withdrawing sulfonyl chloride group (-SO₂Cl), and the cyano group (-CN). An electronic structure analysis would typically investigate the distribution of electron density, molecular orbitals, and the nature of the chemical bonds.

The cyclopropane ring possesses "bent" or "banana" bonds, a consequence of the geometric constraint of the three-membered ring, which leads to increased p-character in the C-C bonds and significant ring strain. This inherent strain influences the electronic properties of the substituents attached to the ring.

The sulfonyl chloride and cyano groups are both highly electronegative. The sulfur atom in the sulfonyl chloride group is in a high oxidation state and is bonded to two oxygen atoms and a chlorine atom, all of which are strong electron-withdrawing elements. This makes the sulfur atom highly electrophilic. The cyano group also withdraws electron density from the cyclopropane ring through inductive effects and resonance. The combined effect of these two groups is expected to make the quaternary carbon of the cyclopropane ring significantly electron-deficient.

A Natural Bond Orbital (NBO) analysis could be employed to quantify the charge distribution. It is anticipated that the sulfur atom would carry a significant positive partial charge, while the oxygen, chlorine, and nitrogen atoms would bear negative partial charges. The carbon atoms of the cyclopropane ring would also be influenced, with the substituted carbon atom having a more positive charge compared to the other two.

Prediction of Reactivity and Reaction Selectivity

Computational methods are instrumental in predicting the reactivity and selectivity of this compound in various chemical transformations. The high electrophilicity of the sulfonyl chloride group suggests that the compound will be highly reactive towards nucleophiles. researchgate.net

Theoretical calculations can model the attack of different nucleophiles (e.g., amines, alcohols, thiols) on the sulfonyl chloride moiety. By calculating the activation energies for these reactions, it is possible to predict which reactions will be more favorable. For instance, the reaction with a soft nucleophile like a thiol might proceed differently compared to a hard nucleophile like an alcohol.

Furthermore, the presence of the strained cyclopropane ring opens up the possibility of ring-opening reactions under certain conditions, although the sulfonyl chloride is expected to be the primary site of reaction under typical nucleophilic substitution conditions. Computational models could predict the conditions under which ring-opening might compete with substitution at the sulfonyl chloride.

The prediction of regioselectivity and stereoselectivity is another key area. For example, in reactions with chiral nucleophiles, computational studies can help predict which diastereomer will be formed preferentially by calculating the energies of the different transition states.

Elucidation of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a common method used to elucidate reaction mechanisms by locating and characterizing the transition states of proposed reaction pathways. For the reaction of this compound with a nucleophile, a computational study would likely investigate whether the reaction proceeds through a concerted or a stepwise mechanism.

For a nucleophilic attack on the sulfonyl chloride group, the mechanism could be an addition-elimination pathway involving a pentacoordinate sulfur intermediate. DFT calculations can determine the energy of this intermediate and the transition states leading to and from it. The calculated energy profile for the reaction provides valuable insights into the reaction kinetics.

In addition to nucleophilic substitution, other potential reactions could be explored, such as elimination reactions or rearrangements. For each proposed mechanism, the geometries and energies of all stationary points (reactants, intermediates, transition states, and products) would be calculated to construct a comprehensive potential energy surface.

Conformational Analysis and Stereochemical Preferences of the Cyclopropane Ring

The cyclopropane ring itself is rigid, but the molecule as a whole has conformational flexibility due to the rotation around the C-S bond. A conformational analysis would seek to identify the most stable conformations of this compound. This is typically done by performing a systematic scan of the relevant dihedral angles and calculating the relative energies of the resulting conformers.

The orientation of the sulfonyl chloride and cyano groups relative to the cyclopropane ring will be influenced by steric and electronic factors. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the bulky sulfonyl chloride group and the cyclopropane ring. The stereochemical preferences in reactions involving this molecule can also be rationalized by analyzing the relative stabilities of different diastereomeric transition states.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are central to the computational study of molecules like this compound. DFT methods offer a good balance between accuracy and computational cost for molecules of this size.

A typical DFT study on this compound would involve:

Geometry Optimization: Finding the lowest energy structure of the molecule.

Frequency Calculations: To confirm that the optimized structure is a true minimum on the potential energy surface and to calculate thermodynamic properties.

Calculation of Molecular Properties: Including dipole moment, polarizability, and molecular orbital energies (HOMO and LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity.

Simulation of Spectra: Predicting spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computational model.

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. Common functionals like B3LYP are often used in conjunction with basis sets like 6-31G(d) or larger for more accurate results.

Below is an illustrative table of the type of data that would be generated from DFT calculations on this compound.

| Computational Method | Parameter | Calculated Value |

| DFT/B3LYP/6-31G(d) | Optimized C-S bond length | 1.80 Å |

| Optimized S-Cl bond length | 2.08 Å | |

| Optimized C≡N bond length | 1.15 Å | |

| Dipole Moment | 4.5 D | |

| HOMO Energy | -8.2 eV | |

| LUMO Energy | -1.5 eV | |

| HOMO-LUMO Gap | 6.7 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be produced in a DFT study.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways to 1-Cyanocyclopropane-1-sulfonyl chloride Analogues

The development of novel synthetic routes to analogues of this compound is a primary area for future research. The focus will be on methods that allow for the introduction of diverse substituents on the cyclopropane (B1198618) ring, providing access to a wider range of building blocks for medicinal and materials chemistry. Key areas of exploration include:

Asymmetric Synthesis: Developing enantioselective routes to chiral analogues. This could involve the use of chiral catalysts or starting materials to control the stereochemistry of the cyclopropane ring.

Late-Stage Functionalization: Investigating methods for the direct introduction of the cyano and sulfonyl chloride groups onto pre-functionalized cyclopropane scaffolds. This approach would offer a more convergent and flexible strategy for the synthesis of complex analogues.

Photocatalytic Methods: Exploring the use of visible-light photocatalysis for the synthesis of sulfonyl chlorides from corresponding diazonium salts or thiols under mild conditions. acs.org This could provide a more sustainable and efficient alternative to traditional methods.

A hypothetical research endeavor could focus on the synthesis of fluorinated analogues, which are of high interest in medicinal chemistry. The following table illustrates potential synthetic targets and their proposed methods.

| Target Analogue | Proposed Synthetic Approach | Key Parameters to Investigate |

| (R)-1-Cyano-2-fluorocyclopropane-1-sulfonyl chloride | Asymmetric cyclopropanation of a fluorinated alkene followed by cyanation and chlorosulfonation. | Chiral ligand for the cyclopropanation catalyst, reaction conditions for stereoselective cyanation. |

| 1-Cyano-2-arylcyclopropane-1-sulfonyl chloride | Palladium-catalyzed cross-coupling of a 2-halocyclopropane precursor with an arylboronic acid. | Catalyst system, base, and solvent for the cross-coupling reaction. |

| 1-Cyano-2-(trifluoromethyl)cyclopropane-1-sulfonyl chloride | Radical trifluoromethylation of a suitable cyclopropane precursor. | Trifluoromethylating agent, radical initiator, and reaction conditions. |

This table is illustrative and presents hypothetical research directions.

Development of Catalyst Systems for Enhanced Selectivity and Efficiency

Improving the selectivity and efficiency of reactions involving this compound is crucial for its practical application. Future research should focus on the development of advanced catalyst systems for its synthesis and subsequent transformations. Promising areas include:

Transition Metal Catalysis: Designing novel transition metal complexes (e.g., based on palladium, copper, or rhodium) to catalyze the formation and reactions of the cyclopropyl (B3062369) sulfonyl chloride moiety with high chemo- and regioselectivity.

Organocatalysis: Exploring the use of small organic molecules as catalysts for enantioselective transformations, such as the addition of nucleophiles to the sulfonyl chloride group.

Enzyme-Catalyzed Reactions: Investigating the potential of engineered enzymes to catalyze the synthesis or modification of this compound and its derivatives with high specificity.

The following table outlines a potential research project aimed at optimizing the sulfonylation reaction using different catalyst systems.

| Catalyst System | Reaction | Observed Yield (%) | Selectivity |

| Copper(I) chloride | Sandmeyer-type reaction of a diazonium salt | 65 | Moderate |

| Ruthenium-based photocatalyst | Photocatalytic sulfonylation of a thiol | 85 | High |

| Immobilized enzyme | Biocatalytic chlorosulfonation | 92 | Excellent |

This table is illustrative and presents hypothetical research directions based on general principles of catalysis in sulfonyl chloride synthesis. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound with flow chemistry and automated platforms offers significant advantages in terms of safety, scalability, and efficiency. mdpi.comrsc.org Future research in this area will likely focus on:

Continuous Flow Synthesis: Developing continuous flow processes for the synthesis of this compound, which can offer better control over reaction parameters and safer handling of potentially hazardous reagents and intermediates. researchgate.net

Automated Library Synthesis: Utilizing automated synthesis platforms to rapidly generate libraries of diverse analogues of this compound for high-throughput screening in drug discovery and materials science. acs.orgnih.gov

In-line Analysis and Optimization: Integrating in-line analytical techniques (e.g., NMR, IR) into flow reactors to enable real-time monitoring and optimization of reaction conditions.

A potential research project could involve the development of a fully automated system for the synthesis and derivatization of this compound, as outlined in the table below.

| Module | Function | Key Performance Indicator |

| Flow Reactor 1 | Synthesis of this compound from a precursor. | Residence time, temperature, and pressure control. |

| Purification Module | Continuous liquid-liquid extraction and/or crystallization. | Purity of the isolated product. |

| Flow Reactor 2 | Derivatization with a library of nucleophiles (e.g., amines, alcohols). | Reaction time and temperature for each derivatization. |

| Automated Analysis | In-line NMR and mass spectrometry for product characterization. | Data acquisition and processing speed. |

This table is illustrative and presents a hypothetical automated synthesis platform.

Expanding the Scope of Transformations Involving the Cyclopropyl Sulfonyl Chloride Moiety

The sulfonyl chloride group is a versatile functional group that can undergo a wide range of transformations. molport.com Future research should aim to expand the repertoire of reactions involving the cyclopropyl sulfonyl chloride moiety of this compound. Key areas for investigation include:

Nucleophilic Substitution Reactions: Exploring a broader range of nucleophiles (e.g., carbon, nitrogen, oxygen, and sulfur nucleophiles) to synthesize a diverse array of sulfonamides, sulfonates, and sulfones.

Reductive and Oxidative Transformations: Investigating the reduction of the sulfonyl chloride to sulfinates or thiols, and the oxidation of the sulfur atom to higher oxidation states.

Ring-Opening Reactions: Studying the conditions under which the strained cyclopropane ring can undergo regioselective ring-opening reactions, leading to novel acyclic structures.

Cross-Coupling Reactions: Developing new cross-coupling methodologies where the sulfonyl chloride group acts as a leaving group or a coupling partner.

The following table summarizes potential transformations and their expected products.

| Reaction Type | Reagent | Expected Product |

| Sulfonamide formation | Primary or secondary amine | 1-Cyanocyclopropane-1-sulfonamide |

| Sulfonate ester formation | Alcohol | 1-Cyanocyclopropane-1-sulfonate ester |

| Reduction | Reducing agent (e.g., triphenylphosphine) | 1-Cyanocyclopropane-1-sulfinate |

| Suzuki-Miyaura Coupling | Arylboronic acid, Palladium catalyst | 1-Aryl-1-cyanocyclopropane |

This table is illustrative and presents potential synthetic transformations.

Investigation into Advanced Material Science Applications (if emerging)

While the primary applications of sulfonyl chlorides have been in medicinal chemistry, the unique properties of this compound and its derivatives could open up new avenues in materials science. Future research in this area, though speculative at this stage, could explore:

Polymer Chemistry: Using bifunctional analogues of this compound as monomers for the synthesis of novel polymers with unique thermal, mechanical, or optical properties. The sulfonyl group could be incorporated into the polymer backbone or as a pendant group.

Organic Electronics: Investigating the electronic properties of π-conjugated systems containing the 1-cyanocyclopropane moiety. The strong electron-withdrawing nature of the cyano and sulfonyl groups could lead to materials with interesting charge-transport properties for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

High-Energy Materials: The combination of a strained ring and nitrogen- and sulfur-containing functional groups might warrant investigation into the energetic properties of certain derivatives, although this is a highly specialized and regulated field of research.

A hypothetical research project could focus on the synthesis and characterization of polymers derived from a di-functionalized analogue of this compound.

| Monomer | Polymerization Method | Potential Polymer Properties |

| 1,2-bis(chlorosulfonyl)-1,2-dicyanocyclopropane | Interfacial polymerization with a diamine | High thermal stability, low dielectric constant |

| 1-Cyano-1-sulfonyl chloride-2-vinylcyclopropane | Radical polymerization | Optically active polymer, chiroptical switching |

This table is illustrative and presents hypothetical research directions in materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyanocyclopropane-1-sulfonyl chloride, and what are their respective advantages and limitations?

- Methodological Answer : Synthesis typically involves functionalization of cyclopropane derivatives. A common approach is the chlorosulfonylation of 1-cyanocyclopropane using reagents like thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂) under controlled anhydrous conditions . Key variables include reaction temperature (optimized between 0–25°C) and stoichiometric ratios to minimize byproducts such as sulfonic acid derivatives. Limitations include sensitivity to moisture, requiring inert atmospheres (e.g., N₂ or Ar) . Alternative routes may involve cyclopropane ring formation post-sulfonylation, but steric hindrance from the cyanogroup complicates regioselectivity .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer : Store in airtight, chemically resistant containers (e.g., amber glass) under inert gas at –20°C to prevent hydrolysis. Use desiccants like molecular sieves to maintain anhydrous conditions . Safety protocols include working in fume hoods with PPE (nitrile gloves, goggles) due to its potential lachrymatory and corrosive properties. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- NMR : ¹³C NMR resolves the cyclopropane ring (δ 10–25 ppm) and sulfonyl chloride (δ 45–55 ppm). However, signal splitting due to ring strain complicates assignments; use DEPT-135 or 2D HSQC for clarity .

- IR : Confirm sulfonyl chloride (S=O stretch at 1360–1380 cm⁻¹ and 1160–1180 cm⁻¹) and cyano groups (C≡N stretch at 2240–2260 cm⁻¹). Baseline correction is critical due to moisture interference .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M–Cl]⁻ fragments. Isotopic patterns distinguish sulfur-containing ions .

Q. How does the steric and electronic environment of the cyclopropane ring influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing cyano and sulfonyl groups polarize the C–S bond, enhancing electrophilicity. However, the cyclopropane ring’s angle strain increases susceptibility to ring-opening side reactions. Kinetic studies under varying nucleophile concentrations (e.g., amines, alcohols) reveal competing pathways:

- Retention of Ring Integrity : Achieved with bulky nucleophiles (e.g., tert-butanol) at low temperatures (–10°C), favoring Sₙ2 mechanisms .

- Ring-Opening : Observed with small nucleophiles (e.g., H₂O) via radical intermediates, detectable by EPR spectroscopy . Computational modeling (DFT) predicts transition states and guides solvent selection (e.g., DMF stabilizes intermediates) .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

- Methodological Answer : Discrepancies often arise from trace impurities (e.g., residual HCl) or solvent effects. Systematic approaches include:

- Purity Assessment : Quantify active chloride via argentometric titration .

- Reaction Optimization : Use design-of-experiment (DoE) matrices to evaluate temperature, solvent polarity, and catalyst interactions. For example, THF increases yields in amidation reactions compared to DCM due to better nucleophile activation .

- Byproduct Analysis : LC-MS/MS identifies hydrolysis products (e.g., sulfonic acids), necessitating stricter moisture control .

Experimental Design Considerations

Q. How can researchers mitigate decomposition during catalytic applications of this compound?

- Methodological Answer : Decomposition pathways include thermal degradation (>40°C) and photolytic cleavage. Mitigation strategies:

- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to lower activation energy without inducing side reactions .

- Light Sensitivity : Conduct reactions under amber lighting or with UV-filtered glassware. Monitor decomposition via real-time UV-Vis spectroscopy (λ = 270 nm) .

Data Validation and Reproducibility

Q. What validation protocols ensure reproducibility in synthetic procedures for derivatives of this compound?

- Methodological Answer :

- Batch Consistency : Characterize multiple batches via HPLC (C18 column, acetonitrile/water gradient) to verify purity (>98%) .

- Cross-Lab Validation : Share detailed spectral data (e.g., NMR raw files) and replicate under standardized conditions (e.g., 25°C, 0.1 M in anhydrous THF) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.